molecular formula C9H9N3 B1303486 2-(1H-pyrazol-1-yl)aniline CAS No. 54705-91-8

2-(1H-pyrazol-1-yl)aniline

Cat. No. B1303486
CAS RN: 54705-91-8
M. Wt: 159.19 g/mol
InChI Key: UIYKQBXRFZCXFX-UHFFFAOYSA-N
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Description

The compound "2-(1H-pyrazol-1-yl)aniline" is a derivative of aniline, which is structurally characterized by the presence of a pyrazole ring attached to the aniline moiety. This structural motif is found in various compounds that exhibit a range of biological activities, including antiviral, antimicrobial, antioxidant, and anti-inflammatory properties. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can interact with biological targets through various mechanisms.

Synthesis Analysis

The synthesis of pyrazole-aniline derivatives is often achieved through condensation reactions, as seen in the Schiff base formation of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives . Another approach involves the use of copper(II)-mediated reactions to introduce functional groups ortho to the aniline nitrogen, as demonstrated in the synthesis of arylmethylene isoindolinones using 2-aminophenyl-1H-pyrazole as a directing group . Additionally, green synthesis methods have been employed, such as the microwave-assisted synthesis of 2-(1H-pyrazol-5-yl) aniline, which demonstrates the potential for environmentally friendly production of these compounds .

Molecular Structure Analysis

The molecular structure of pyrazole-aniline derivatives can vary significantly, with different substituents leading to diverse conformations and electronic properties. For instance, in N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, the pyrazoline ring adopts an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring . These structural features can influence the biological activity and interaction with target molecules.

Chemical Reactions Analysis

Pyrazole-aniline derivatives can participate in various chemical reactions, including C-H amination mediated by cupric acetate, as seen with 2-(pyridin-2-yl)aniline . The presence of the pyrazole ring can also facilitate Michael addition followed by aromatization to produce substituted anilines with potential applications as fluorescence probes or antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-aniline derivatives are influenced by their molecular structure and substituents. These compounds generally exhibit good solubility in organic solvents and can show different physical properties such as fluorescence. The presence of electron-donating or withdrawing groups can affect their electronic properties and reactivity. For example, the introduction of a p-methoxy substituent on the phenylsulfonyl group can significantly alter the antiviral activity of the compounds . Additionally, the corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in acidic conditions indicates the potential application of these compounds in material science .

Scientific Research Applications

Electroluminescence and Photophysics

2-(1H-pyrazol-1-yl)aniline derivatives have been explored for their electroluminescent properties and photophysical applications. Specifically, these compounds have been used in the design, synthesis, and structural analysis of tetradentate bis-cyclometalated platinum complexes. These complexes exhibit high luminescence quantum yields and cover emission spectra from blue to red regions. Such properties make them potential candidates for organic light-emitting diode (OLED) applications, demonstrating excellent performance with maximum external quantum efficiency. The significant distortion observed in some complexes, due to steric interactions, plays a crucial role in their photophysical properties and electroluminescence application efficiency (Vezzu et al., 2010).

Antimicrobial Activity

Compounds based on this compound have shown significant antimicrobial activity. A facile one-pot synthetic method has been reported for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds exhibit potential as fluorescence probes in biological imaging and have demonstrated significant antibacterial and antifungal activities against tested microbial strains (Banoji et al., 2022).

Fluorescent Chemosensors

Derivatives of this compound have been synthesized as efficient fluorescent chemosensors. These compounds exhibit high selectivity and sensitivity towards specific ions, such as Al3+, in aqueous solutions. The design incorporates anthracene/pyrene derivatives, enabling these chemosensors to image intracellular ions in living cells through confocal fluorescence microscopy techniques. This highlights their potential applications in bioimaging and medical diagnostics (Shree et al., 2019).

Corrosion Inhibition

Studies have also focused on the application of this compound derivatives as corrosion inhibitors. These compounds have been synthesized and evaluated for their effectiveness in inhibiting the corrosion of steel in acidic environments. The incorporation of pyrazole derivatives has shown to decrease the corrosion rate, demonstrating the potential of these compounds in industrial applications related to metal preservation and maintenance (Chadli et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-(1H-pyrazol-1-yl)aniline are the respiratory system, eyes, and skin The compound interacts with these organs, causing various physiological responses

Mode of Action

This compound interacts with its targets primarily through electrophilic attack . The compound contains two nitrogen atoms, which reduce the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents

Biochemical Pathways

It’s known that the compound’s presence can lead to the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that this compound may influence the balance of different chemical species within the cell, potentially affecting various biochemical pathways.

Pharmacokinetics

It’s known that the compound is highly soluble in water and other polar solvents , which suggests that it may be readily absorbed and distributed within the body. The compound’s metabolism and excretion are likely influenced by various factors, including the organism’s physiological state and the presence of other compounds.

Result of Action

It’s known that the compound can cause irritation to the respiratory system, eyes, and skin . This suggests that this compound may induce inflammatory responses in these tissues, potentially leading to various physiological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water and other polar solvents suggests that its action may be influenced by the hydration state of the organism . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemical species.

Safety and Hazards

2-(1H-pyrazol-1-yl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 2-(1H-pyrazol-1-yl)aniline and similar compounds seem to be focused on their potential therapeutic applications. For instance, pyrazole derivatives are being studied for their potential in treating various health threats . Furthermore, the development of synthetic approaches to new pyrazole–benzimidazole conjugates is considered an important problem .

properties

IUPAC Name

2-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKQBXRFZCXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381512
Record name 2-(1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54705-91-8
Record name 2-(1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a Parr hydrogenation apparatus is successively added 20 g. (0.106 M.) of 1-(o-nitrophenyl)-pyrazole and 150 ml. of methanol and the resultant solution is hydrogenated in the presence of 1.0 g. of hydrogenation catalyst (10% Pd on active charcoal) at between 40 and 50 p.s.i. of hydrogen pressure at room temperature. After the theoretical uptake of hydrogen is achieved, the reaction mixture is filtered to remove the palladium and the solvent is removed on a rotary evaporator. Ether is then added to the resultant mixture and after removing the precipitated solids by filtration, the solvent is evaporated to yield a light amber colored oil (Yield: 90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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